Superior Efficacy vs. Placebo in Reducing Psoriasis Severity
In a Phase IIa randomized, double-blind, left-right comparison trial (N=127 in per-protocol set), Pefcalcitol (M518101) 25 µg/g ointment demonstrated statistically significant superior efficacy compared to placebo after 8 weeks of treatment [1]. The mean reduction in Psoriasis Severity Index (PSI) total score from baseline was larger for Pefcalcitol than for placebo.
| Evidence Dimension | Mean change in PSI total score from baseline to Week 8 (Primary endpoint) |
|---|---|
| Target Compound Data | -10.8 (SD 3.4) points (M518101 25 µg/g) |
| Comparator Or Baseline | -6.5 (SD 3.9) points (Placebo) |
| Quantified Difference | Difference in mean change: 4.3 points greater reduction with Pefcalcitol (p<0.001, paired t-test) |
| Conditions | 8-week treatment period; target plaques (minimum 10 cm²) with baseline PSI ≥12; topical application BID; Full Analysis (FA) set. |
Why This Matters
This confirms Pefcalcitol's activity in a controlled clinical setting, establishing a baseline of efficacy against placebo for procurement decisions focused on clinically validated compounds.
- [1] Maruho Co., Ltd. Clinical Study Report: Protocol M518101-EU03 (EudraCT 2009-010805-35). A randomised, placebo-controlled, double-blind, left-right comparison, multi-centre phase IIa study to investigate the efficacy and safety of M518101 in plaque psoriasis patients. Summary attachment, Pages 3-4. 18 Mar 2021. View Source
